Octahydro-1H-isoindole-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h6-8,11H,1-5H2,(H2,10,12) |
InChI Key |
SKJLHEBKXBAPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CNC2C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for Octahydro 1h Isoindole 1 Carboxamide
De Novo Synthesis of the Octahydro-1H-isoindole Core Structure
The creation of the fundamental octahydro-1H-isoindole scaffold is a critical step that employs several advanced synthetic techniques, including cyclization reactions, catalytic hydrogenation, and stereoselective strategies to control the three-dimensional arrangement of the molecule.
Cyclization Reactions in Octahydroisoindole (B159102) Scaffold Construction
Cyclization reactions are fundamental to forming the bicyclic octahydroisoindole system. A common and effective method involves the Diels-Alder reaction, a powerful tool for constructing six-membered rings with high stereocontrol. youtube.comresearchgate.netnih.gov In this approach, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring, which can then be further modified to yield the desired octahydroisoindole structure. For instance, a highly endo-selective Diels-Alder cycloaddition between 3-(N-Benzyl-2-pyrrolyl)acrylates and maleimides can produce octahydropyrrolo[3,4-e]indoles, which are precursors to the octahydroisoindole core. mychemblog.com
Another significant strategy is the use of intramolecular cyclization reactions. These reactions can be promoted by various catalysts and conditions. For example, a domino aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder reaction provides a highly stereoselective route to an angularly fused 5-6-5 aza-tricyclic framework, which can be subsequently converted to the octahydro-1H-cyclopenta[cd]isoindole core. commonorganicchemistry.comnih.gov Additionally, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen has been shown to efficiently produce isoindolinone derivatives under mild conditions. nih.gov
Radical cyclizations also offer a pathway to the isoindole skeleton. The oxidative radical cyclization of substrates with both an allyl and a phenyl group, acting as radical acceptors, can lead to the formation of 1H-benzo[f]isoindole derivatives using iron(III) chloride as a mild oxidant. libretexts.org
| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Product Type |
| Diels-Alder Reaction | Conjugated diene, Dienophile (e.g., maleimide) | Thermal conditions | Cyclohexene derivative |
| Domino Aza-Piancatelli/Intramolecular Diels-Alder | Furfuryl alcohol, Amine | Lewis acid (e.g., BBr₃) | Fused aza-tricyclic framework |
| Palladium-Catalyzed Intramolecular Cyclization | 2-Iodobenzamide derivative | Pd₂(dba)₃, Xantphos | Isoindolinone derivative |
| Oxidative Radical Cyclization | Active methine substrate with allyl and phenyl groups | FeCl₃ | Benzo[f]isoindole derivative |
Catalytic Hydrogenation Strategies for Saturated Isoindole Systems
Catalytic hydrogenation is a crucial step for the complete saturation of the isoindole ring system, converting unsaturated precursors into the desired octahydroisoindole structure. khanacademy.orgyoutube.com This process typically involves the use of a metal catalyst and a hydrogen source.
A widely used method employs a 10% rhodium on carbon (Rh/C) catalyst. For example, the hydrogenation of methyl octahydro-1H-isoindole-1-carboxylate hydrochloride over a 10% Rh/C catalyst in a solvent mixture of methanol (B129727) and acetic acid leads to the complete saturation of the isoindole ring. youtube.com The use of platinum-based catalysts is also common for the hydrogenation of alkenes to alkanes. youtube.comsigmaaldrich.com
The choice of catalyst can be critical for achieving high selectivity. Less efficient catalysts, such as Lindlar's catalyst (palladium deactivated with lead acetate (B1210297) and quinoline), can be used to selectively reduce alkynes to cis-alkenes without further reduction. khanacademy.org For the hydrogenation of indoles, ruthenium catalysts have also been explored. For instance, [Ru(p-cymene)Cl₂]₂ can catalyze the C–H functionalization and subsequent reactions of indoles. youtube.com
| Catalyst | Substrate Example | Solvent | Key Features |
| 10% Rhodium on Carbon | Methyl octahydro-1H-isoindole-1-carboxylate hydrochloride | Methanol/Acetic Acid | Complete saturation of the isoindole ring. youtube.com |
| Platinum (Pt) | Alkenes | Various | General and efficient for C=C bond reduction. youtube.com |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Alkynes | Various | Selective syn-hydrogenation to cis-alkenes. khanacademy.org |
| Ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) | Indole (B1671886) derivatives | Various | Used in C-H activation and functionalization. youtube.com |
Enantioselective and Diastereoselective Synthetic Routes to Octahydroisoindole Intermediates
Achieving the correct stereochemistry is paramount in the synthesis of complex molecules. Enantioselective and diastereoselective methods are employed to control the formation of specific stereoisomers of octahydroisoindole intermediates.
Enantioselective synthesis aims to produce a single enantiomer. This can be achieved through asymmetric hydrogenation, where a chiral catalyst is used to selectively produce one enantiomer over the other. nih.gov For instance, rhodium complexes with chiral bisphosphine ligands like PhTRAP have been successfully used for the highly enantioselective hydrogenation of N-protected indoles to yield chiral indolines. wikipedia.org The use of chiral auxiliaries is another powerful strategy. youtube.comresearchgate.netresearchgate.netrsc.org A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction and is later removed. researchgate.net
Diastereoselective synthesis focuses on creating a specific diastereomer. The stereochemistry at the fused ring junction of the octahydro-1H-isoindole nucleus is often cis. ucl.ac.uk Diastereoselective tandem cyclization reactions have been developed to produce cis-1,3-disubstituted isoindolines with good diastereoselectivity. ucl.ac.uk The Diels-Alder reaction itself is inherently diastereoselective, often favoring the endo product due to secondary orbital interactions. researchgate.net
| Method | Approach | Catalyst/Reagent Example | Outcome |
| Asymmetric Hydrogenation | Chiral catalyst | [Rh(nbd)₂]SbF₆ with PhTRAP ligand | High enantiomeric excess of chiral indolines. wikipedia.org |
| Chiral Auxiliary | Temporary chiral group | Evans oxazolidinones | Control of stereocenter formation. researchgate.netrsc.org |
| Diastereoselective Cyclization | Tandem reaction | N-heterocyclic carbene (NHC) catalysis | High diastereoselectivity for cis-isoindolines. ucl.ac.uk |
| Diels-Alder Reaction | Inherent stereoselectivity | Thermal or Lewis acid catalysis | Predominantly endo-adduct formation. researchgate.net |
Carboxamide Formation and Derivatization from Octahydro-1H-isoindole Precursors
Once the octahydro-1H-isoindole core with the desired stereochemistry is synthesized, the focus shifts to the formation of the carboxamide group at the C-1 position.
Amide Coupling Techniques for Octahydro-1H-isoindole-1-carboxylic Acids
The formation of the amide bond, in this case, the carboxamide, is a well-established transformation in organic synthesis. It typically involves the activation of the carboxylic acid group of an octahydro-1H-isoindole-1-carboxylic acid precursor to make it more susceptible to nucleophilic attack by an amine. mychemblog.comkhanacademy.orgnih.gov
A variety of peptide coupling reagents are available for this purpose. These reagents convert the carboxylic acid into a more reactive species, such as an active ester. khanacademy.orgnih.gov Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization.
More modern and highly efficient coupling reagents include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). mychemblog.comnih.gov HATU is particularly effective as it generates highly reactive OAt esters. mychemblog.comcommonorganicchemistry.com
| Coupling Reagent | Class | Activating Group | Key Features |
| DCC, EDC | Carbodiimide | - | Widely used, often with additives like HOBt. |
| BOP, PyBOP | Phosphonium Salt | OBt ester | Efficient and rapid coupling. nih.gov |
| HBTU | Aminium/Uronium Salt | OBt ester | Popular for solid-phase and solution-phase synthesis. nih.gov |
| HATU | Aminium/Uronium Salt | OAt ester | Highly reactive, excellent for difficult couplings. mychemblog.comcommonorganicchemistry.com |
Acylation Reactions on the Octahydro-1H-isoindole-1-carboxylic Acid Scaffold
Acylation reactions are used to introduce an acyl group onto the octahydro-1H-isoindole-1-carboxylic acid scaffold, leading to the formation of the final carboxamide product. This can be achieved by reacting a suitable octahydro-1H-isoindole precursor with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride (B1165640). youtube.com
A specific example involves the acylation of octahydro-1H-isoindole-1-carboxylic acid hydrochloride. The reaction is carried out by treating the starting material with 3-(acetylthio)-propanoyl chloride in the presence of pyridine (B92270) and a solvent like tetrahydrofuran (B95107) at low temperatures. researchgate.net
Another approach involves the use of a trimethylsilyl (B98337) (TMS) ester intermediate to enhance the reactivity of the carboxylic acid during acylation. In this method, the octahydro-2-oxo-1H-isoindole-1-carboxylic acid is first treated with hexamethyldisilazane (B44280) and a catalytic amount of chlorotrimethylsilane. The resulting TMS-protected intermediate is then reacted with an acyl chloride, followed by hydrolysis to yield the final acylated product. youtube.com
Introduction of Diverse Side Chains and Functional Groups onto the Octahydro-1H-isoindole-1-carboxamide Framework
The functionalization of the this compound scaffold is a critical area of research, enabling the exploration of structure-activity relationships and the development of derivatives with tailored properties. Strategies for introducing chemical diversity can be broadly categorized into modifications of the nitrogen atom, functionalization of the carbocyclic ring, and alterations to the carboxamide group itself.
A primary method for introducing side chains is through the N-substitution of isoindole precursors, such as hexahydrophthalimide (the oxidized dione (B5365651) form). Research has demonstrated the synthesis of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives by reacting hexahydrophthalic anhydride with various carbohydrazide (B1668358) compounds in refluxing glacial acetic acid. mdpi.comresearchgate.net This approach effectively links diverse molecular fragments, such as those containing 2-methyl-4-oxo-4H-quinazoline or thiophene (B33073) moieties, to the isoindole nitrogen via an amide bond. mdpi.com Yields for such reactions have been reported in the range of 67-74%. mdpi.com Another significant strategy involves the Mannich reaction, where 1H-isoindole-1,3(2H)-dione is treated with formaldehyde (B43269) and a secondary amine, such as an N-arylpiperazine, to introduce a piperazine-containing side chain. mdpi.com This method allows for the incorporation of functionalities known to interact with biological targets. mdpi.com
Functionalization of the six-membered carbocyclic ring offers another avenue for creating analogues. Starting from unsaturated precursors like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione, various functional groups can be introduced. researchgate.net For example, reaction with m-chloroperbenzoic acid (m-CPBA) can yield an epoxide on the cyclohexene ring. researchgate.net Further transformations, such as cis-hydroxylation using osmium tetroxide (OsO₄) followed by acetylation, can produce triacetate derivatives. researchgate.net These reactions demonstrate that the carbocyclic portion of the scaffold is amenable to a range of classic organic transformations, allowing for the introduction of hydroxyl, acetate, and other functional groups that can modulate the compound's physicochemical properties. researchgate.net
The table below summarizes key findings on the introduction of side chains and functional groups to related isoindole frameworks.
| Precursor Scaffold | Reagents | Functional Group/Side Chain Introduced | Reported Yield | Reference |
| Hexahydrophthalic anhydride | 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | 74% | mdpi.com |
| 1H-isoindole-1,3(2H)-dione | Formaldehyde, N-arylpiperazines | Arylpiperazine methyl side chain at the nitrogen position | Good (47-92%) | mdpi.comnih.gov |
| 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione | m-CPBA | Epoxide on the carbocyclic ring | Not specified | researchgate.net |
| 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydroisoindole-1,3-dione | OsO₄, then acetylation | Triacetate on the carbocyclic ring | Not specified | researchgate.net |
Chemoenzymatic Synthesis and Biocatalysis in this compound Production
Chemoenzymatic approaches, which integrate highly selective biocatalytic steps into a synthetic sequence, offer significant advantages for the production of complex chiral molecules like this compound. While specific enzymatic routes for this exact compound are not extensively documented, the application of biocatalysis to the synthesis of related bicyclic proline analogues provides a strong precedent for its feasibility and potential. researchgate.netacs.orgnih.gov
A key challenge in the synthesis of such compounds is controlling stereochemistry. Biocatalysis, particularly through the use of enzymes like oxidases and hydrolases, is exceptionally well-suited to address this. For instance, the chemoenzymatic synthesis of a bicyclic [3.1.0]proline intermediate, a key component of the antiviral drug Boceprevir, was achieved using an amine oxidase-catalyzed desymmetrization of a prochiral amine substrate. acs.orgnih.gov This enzymatic step was part of a process described as an oxidative Strecker reaction, which is highly relevant to the formation of an α-amino carboxamide structure like that in the target molecule. acs.orgnih.gov The use of enzymes can provide access to enantiomerically pure intermediates that are difficult to obtain through traditional chemical resolutions.
The biosynthesis of natural products containing the isoindole core further underscores the potential of biocatalysis. The formation of the isoindole framework in nature involves enzymes such as oxidases (e.g., StaO and StaD) that catalyze the key cyclization and condensation reactions from amino acid precursors like L-tryptophan. nih.gov These natural biosynthetic pathways serve as inspiration for developing novel biocatalytic routes in the laboratory.
Similarly, the synthesis of other proline analogues, such as homo-β-proline, has been successfully accomplished using chemoenzymatic methods. researchgate.net These strategies have employed enantiocomplementary enzymes for the desymmetric hydrolysis of diester precursors, yielding both enantiomers of the target molecule with high purity. researchgate.net This highlights the power of enzymes to resolve racemic mixtures or create asymmetry from prochiral starting materials, a strategy directly applicable to the synthesis of specific stereoisomers of this compound.
The table below outlines examples of chemoenzymatic strategies used for producing related bicyclic proline analogues, suggesting potential approaches for this compound.
| Target Compound/Analogue | Enzyme Class/Strategy | Key Transformation | Significance | Reference |
| Bicyclic [3.1.0]proline intermediate | Amine Oxidase | Oxidative desymmetrization of a prochiral amine | Enables asymmetric synthesis via an oxidative Strecker-type reaction. | acs.orgnih.gov |
| (R)- and (S)-homo-β-proline | Hydrolases/Enantiocomplementary enzymes | Desymmetric hydrolysis of a dinitrile or diester precursor | Provides access to both enantiomers of a proline analogue. | researchgate.net |
| Staurosporine (natural product) | Oxidases (StaO/StaD) | Oxidation and condensation to form isoindole framework | Demonstrates natural precedent for enzyme-catalyzed isoindole synthesis. | nih.gov |
Optimization of Synthetic Yields and Purity Profiles
The optimization of synthetic routes to maximize yield and ensure high purity is a cornerstone of process chemistry. For this compound and its derivatives, this involves the careful selection of reaction conditions, purification methods, and analytical monitoring.
Published synthetic procedures for related N-substituted hexahydroisoindole derivatives report yields ranging from moderate to excellent, typically between 47% and 92%. nih.gov For example, the condensation of hexahydrophthalic anhydride with a hydrazide derivative to form an N-substituted hexahydro-1H-isoindole-1,3(2H)-dione was reported with a yield of 74%. mdpi.com The synthesis of other isoindoline-1,3-dione derivatives via Mannich-type reactions has also been described as proceeding with good yields. nih.gov Achieving high yields often depends on factors such as reaction time, temperature, and the choice of solvent, with glacial acetic acid and tetrahydrofuran being commonly used. mdpi.commdpi.com
Purification is critical for removing unreacted starting materials, by-products, and catalysts. The most frequently cited method for purifying isoindole derivatives is recrystallization. mdpi.comnih.gov The choice of solvent is crucial for effective purification. Researchers have successfully used ethanol, isopropyl alcohol, and mixtures of ethanol/hexane (B92381) or cyclohexane (B81311) to obtain pure, crystalline products. mdpi.comnih.gov In some cases, treatment with activated charcoal is employed during recrystallization to remove colored impurities. mdpi.com The progress of the reaction and the purity of the final product are typically monitored by thin-layer chromatography (TLC). nih.gov
Modern approaches to reaction optimization are moving beyond traditional one-variable-at-a-time methods towards high-throughput experimentation and machine learning algorithms. nih.gov These advanced strategies allow for the simultaneous exploration of multiple reaction variables (e.g., temperature, concentration, catalyst loading, solvent choice) to rapidly identify optimal conditions for maximizing yield and purity while minimizing impurities. nih.gov Such autonomous systems can significantly accelerate process development and lead to more robust and efficient syntheses. nih.gov
The following table summarizes reported data on yields and purification methods for related isoindole compounds, providing a baseline for optimizing the synthesis of this compound.
| Compound Type | Reported Yield | Purification Method | Reference |
| N-substituted hexahydro-1H-isoindole-1,3(2H)-dione | 74% | Recrystallization from ethyl alcohol with charcoal | mdpi.com |
| N-arylpiperazine substituted 1H-isoindole-1,3(2H)-diones | 47.24–92.91% | Recrystallization from ethanol, ethanol/hexane, or cyclohexane | nih.gov |
| General multi-step organic synthesis | 67% (overall) | Online HPLC or in-line NMR monitoring during autonomous optimization | nih.gov |
Stereochemical Aspects in the Synthesis and Activity of Octahydro 1h Isoindole 1 Carboxamide
Chiral Resolution and Enantiomeric Purity Assessment of Octahydro-1H-isoindole Intermediates
The synthesis of enantiomerically pure octahydro-1H-isoindole-1-carboxamide often necessitates the resolution of racemic mixtures of its precursors. Chiral resolution is a process that separates a racemate into its individual enantiomers. wikipedia.org
One of the most established methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique involves reacting a racemic mixture of an acidic or basic intermediate with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgpharmtech.com For acidic intermediates in the synthesis of this compound, chiral bases such as brucine (B1667951) or (+)-cinchotoxine can be employed as resolving agents. wikipedia.org Conversely, for basic intermediates, chiral acids like tartaric acid or (S)-mandelic acid are commonly used. wikipedia.org Once the diastereomers are separated, the chiral resolving agent is removed to yield the enantiomerically pure intermediate.
Another powerful technique for obtaining enantiomerically pure intermediates is chiral chromatography. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic compound, leading to their separation. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability and high enantioseparation capabilities. nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the two main modalities of chiral chromatography. heraldopenaccess.usgimitec.com Chiral SFC is often favored for its shorter analysis times and reduced solvent consumption. gimitec.com
The assessment of enantiomeric purity, or enantiomeric excess (ee), is crucial to ensure the quality of the resolved intermediates. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance and is expressed as a percentage. heraldopenaccess.us Chiral HPLC and chiral SFC are the primary analytical techniques for determining the enantiomeric excess of octahydro-1H-isoindole intermediates. heraldopenaccess.usgimitec.comuma.es These methods can accurately quantify the amount of each enantiomer present in a sample. gimitec.com In addition to chromatographic methods, nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents can also be employed to determine enantiomeric purity. tcichemicals.com
| Method | Description | Application |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. wikipedia.orgpharmtech.com | Resolution of racemic acidic or basic octahydro-1H-isoindole intermediates. |
| Chiral Chromatography (HPLC/SFC) | Separation of enantiomers based on differential interactions with a chiral stationary phase. nih.govnih.gov | Preparative separation of enantiomers and analytical determination of enantiomeric excess. nih.govgimitec.com |
| NMR Spectroscopy with Chiral Additives | Use of chiral shift or solvating agents to induce chemical shift differences between enantiomers, allowing for their quantification. tcichemicals.com | Determination of enantiomeric purity. |
Impact of Stereochemistry on Molecular Recognition and Biological Activity of this compound Derivatives
The three-dimensional structure of a molecule is a key factor in its interaction with biological macromolecules such as receptors and enzymes. The stereochemical configuration of this compound derivatives can significantly influence their molecular recognition and, consequently, their biological activity. nih.govnih.gov
The differential binding of stereoisomers to their biological targets is a well-established principle in medicinal chemistry. For instance, the stereochemical features of benzodiazepine (B76468) receptor ligands control their binding and intrinsic activity. nih.gov Similarly, the stereochemistry of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs has been shown to be a critical determinant of their cytotoxic activity against breast cancer cell lines. nih.gov In one study, the (R)-enantiomers of certain analogs displayed potent inhibitory activity, highlighting the importance of a specific stereochemical arrangement for biological function. nih.gov
In the context of isoindole-containing compounds, studies on isoindole-1,3(2H)-dione derivatives have revealed their potential as anti-inflammatory, anti-microbial, and anti-tubercular agents. The biological activity of these compounds is intrinsically linked to their ability to interact with specific biological targets, a process that is highly dependent on their three-dimensional structure. Furthermore, the receptor binding affinity of indolin-2-one derivatives has been shown to be influenced by their chemical structure, with certain derivatives exhibiting high affinity and selectivity for specific dopamine (B1211576) receptor subtypes. nih.gov
While direct studies on the stereochemical impact on the biological activity of this compound are not extensively reported, the aforementioned examples with structurally related compounds strongly suggest that the stereochemistry of the octahydro-1H-isoindole core and the carboxamide substituent would play a pivotal role in its molecular recognition and biological profile. The spatial orientation of the carboxamide group and other substituents on the bicyclic scaffold will dictate the potential for hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the amino acid residues of a target protein. nih.gov Therefore, the synthesis of stereochemically defined this compound derivatives is essential for elucidating their structure-activity relationships and for the development of potent and selective therapeutic agents.
| Compound Class | Biological Activity | Reference |
| Benzodiazepine Receptor Ligands | Agonist, inverse agonist, or antagonist activity is dependent on stereochemistry. | nih.gov |
| Pyrazino[1,2-a]indole-3-carboxamide Analogs | Cytotoxicity against breast cancer cells is stereodependent. | nih.gov |
| Isoindole-1,3(2H)-diones | Anti-tubercular, anti-inflammatory, and anti-microbial activities. | |
| Indolin-2-one Derivatives | Selective binding to dopamine D4 receptors. | nih.gov |
| Quinoxaline-2-carboxamides | Antimycobacterial and antineoplastic activities. | mdpi.com |
Stereoselective Transformations in Octahydro-1H-isoindole Systems
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure octahydro-1H-isoindole derivatives. Stereoselective transformations allow for the preferential formation of one stereoisomer over others, thereby avoiding the need for chiral resolution of a racemic mixture. nih.gov
A notable example of a stereoselective transformation for the synthesis of the octahydro-1H-isoindole core is the domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction. nih.gov This one-pot method facilitates the construction of a complex, angularly fused aza-tricyclic framework with high stereoselectivity, yielding products with six contiguous stereogenic centers. nih.gov The stereochemical outcome of this reaction is controlled by the facial selectivity of the intramolecular Diels-Alder cycloaddition.
Another powerful strategy for the stereoselective synthesis of octahydro-1H-isoindole derivatives involves the use of chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed.
Furthermore, electrophilic cyclization reactions have been employed for the regio- and stereoselective synthesis of isoindolin-1-ones, which can serve as precursors to octahydro-1H-isoindole derivatives. These reactions, often mediated by reagents like iodine monochloride (ICl), can proceed with high levels of stereocontrol, leading to the formation of specific diastereomers.
The choice of stereoselective strategy depends on the desired stereoisomer and the specific substitution pattern of the target octahydro-1H-isoindole derivative. The continuous development of novel stereoselective methods is expanding the toolbox available to synthetic chemists for the efficient and elegant construction of these important heterocyclic scaffolds.
| Stereoselective Method | Description | Key Features |
| Domino Aza-Piancatelli/Diels-Alder Reaction | A one-pot reaction sequence that combines an aza-Piancatelli rearrangement with an intramolecular Diels-Alder reaction. nih.gov | Highly stereoselective, forms multiple stereocenters in a single operation. nih.gov |
| Chiral Auxiliary-Mediated Synthesis | The temporary incorporation of a chiral auxiliary to control the stereochemical outcome of a reaction. | Allows for the synthesis of specific enantiomers. |
| Electrophilic Cyclization | The cyclization of an unsaturated precursor initiated by an electrophile. | Can provide high levels of regio- and stereoselectivity. |
Derivatization Strategies and Scaffold Modification of Octahydro 1h Isoindole 1 Carboxamide
Structure-Guided Design of Octahydro-1H-isoindole-1-carboxamide Analogues
Structure-guided design is a cornerstone of modern drug discovery, leveraging detailed knowledge of the target's three-dimensional structure to design molecules with enhanced affinity and selectivity. For this compound analogues, this approach involves understanding the key pharmacophoric elements and their spatial arrangement required for biological activity.
Pharmacophore modeling, a computational technique, helps to identify the essential features of a molecule responsible for its biological activity. researchgate.net A pharmacophore model for a series of this compound analogues might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interaction points. researchgate.net For instance, the carboxamide moiety can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), while the saturated bicyclic ring system provides a defined hydrophobic shape.
Structure-activity relationship (SAR) studies are crucial in refining these models. By synthesizing and testing a series of analogues with systematic modifications, researchers can map the regions of the molecule that are sensitive to substitution and those that are not. For example, in related indole-2-carboxamide series, it has been shown that specific substitutions on the ring system and the carboxamide nitrogen can significantly impact potency and selectivity for targets like the CB1 receptor. nih.gov These findings suggest that a similar systematic exploration of the octahydro-1H-isoindole scaffold would be a fruitful strategy.
The design process often involves iterative cycles of computational modeling, chemical synthesis, and biological evaluation to progressively optimize the lead compound.
Exploration of Substituent Effects on the Octahydro-1H-isoindole Ring System
The saturated bicyclic framework of octahydro-1H-isoindole offers multiple positions for substitution, allowing for a fine-tuning of the molecule's physicochemical properties and biological activity. The introduction of various substituents can influence factors such as lipophilicity, metabolic stability, and target binding affinity.
The strategic placement of substituents can lead to enhanced interactions with the target protein. For example, the introduction of a hydroxyl or methoxy (B1213986) group could provide an additional hydrogen bond donor or acceptor, respectively. Conversely, the addition of a bulky alkyl or aryl group could exploit a hydrophobic pocket in the binding site. The stereochemistry of these substituents is also critical, as the rigid nature of the bicyclic system will orient them in specific spatial arrangements.
In a series of N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives, the nature of the substituent on the nitrogen atom was found to significantly influence their biological activity. mdpi.com For example, the incorporation of a thiophene (B33073) moiety led to increased antioxidant activity. mdpi.com This highlights the importance of exploring a diverse range of substituents to identify those that confer desirable pharmacological properties.
Table 1: Potential Substituent Modifications on the Octahydro-1H-isoindole Ring
| Position of Substitution | Type of Substituent | Potential Effect on Bioactivity |
| Nitrogen atom of the isoindole ring | Alkyl, Aryl, Heteroaryl | Alteration of lipophilicity, potential for additional π-stacking or hydrogen bonding interactions. |
| Cyclohexane (B81311) ring | Halogens, Hydroxyl, Alkoxy, Small alkyl groups | Modification of electronic properties, introduction of new hydrogen bonding sites, and steric influence on binding. |
It is important to note that the effects of substituents are often not simply additive and can be influenced by their position on the ring and their interplay with other functional groups in the molecule.
Modifications at the Carboxamide Moiety for Modulating Bioactivity
The carboxamide functional group is a common feature in many bioactive molecules, primarily due to its ability to form strong hydrogen bonds. drughunter.com However, it can also be a liability, being susceptible to enzymatic cleavage. drughunter.com Therefore, modifying the carboxamide moiety in this compound is a key strategy for improving pharmacokinetic properties and modulating bioactivity.
One common approach is bioisosteric replacement, where the carboxamide is replaced with a different functional group that mimics its size, shape, and electronic properties. nih.govsemanticscholar.org This can lead to compounds with improved metabolic stability and oral bioavailability.
Table 2: Bioisosteric Replacements for the Carboxamide Moiety
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Tetrazole | Similar acidity and planar geometry to the carboxylic acid portion of the amide. nih.gov | Increased metabolic stability and lipophilicity compared to the parent amide. nih.gov |
| Oxadiazole | Mimics the hydrogen bonding properties of the amide. nih.gov | Enhanced metabolic stability. nih.gov |
| Triazole | Can act as a metabolically stable tertiary amide bioisostere. drughunter.com | Improved pharmacokinetic profile. drughunter.com |
| Acylsulfonamide | The pKa values are within the range of carboxylic acids. nih.gov | Can exhibit improved activity compared to the parent compound. nih.gov |
For example, the replacement of a phenol (B47542) group with a carboxamide has been shown to lead to a more metabolically stable second-generation µ-opioid receptor antagonist. researchgate.net This demonstrates the potential of such modifications to significantly enhance the drug-like properties of a molecule.
Incorporation of this compound into Hybrid Molecules and Peptidomimetics
The rigid, conformationally constrained nature of the this compound scaffold makes it an attractive building block for the construction of more complex molecules, such as hybrid molecules and peptidomimetics. acs.orgnih.gov
Hybrid molecules are created by combining two or more pharmacophores into a single molecule, with the aim of achieving a synergistic effect or a multi-target profile. The this compound core can be linked to other bioactive moieties, such as other heterocyclic systems or known pharmacophores. For instance, hybrid molecules containing an isoindolinone and a pyrazole (B372694) ring have been synthesized and shown to possess interesting biological activities. mdpi.com
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as resistance to enzymatic degradation. nih.govwustl.edu The this compound can be used as a constrained amino acid surrogate in a peptide sequence. Its rigid bicyclic structure helps to lock the peptide backbone into a specific conformation, which can lead to increased affinity and selectivity for the target receptor. acs.org The incorporation of such constrained amino acids is a well-established strategy for designing potent and stable peptide-based drugs. nih.gov
For example, the synthesis of norcantharidin (B1212189) analogues incorporating an octahydroepoxyisoindole core has been explored to create hybrid molecules with cytotoxic activity. nih.gov While these specific analogues did not show the desired activity, the study demonstrates the feasibility of incorporating the isoindole scaffold into more complex structures. nih.gov
The use of such scaffolds allows for the creation of molecules with novel three-dimensional shapes that can explore chemical space beyond that of traditional small molecules and peptides.
Structure Activity Relationship Sar Studies of Octahydro 1h Isoindole 1 Carboxamide Derivatives
Identification of Key Pharmacophoric Features within Octahydro-1H-isoindole-1-carboxamide Structures
A pharmacophore is the specific three-dimensional arrangement of molecular features that is essential for a molecule to interact with a specific biological target and trigger a biological response. For the this compound scaffold, several key features can be identified as critical for potential biological activity.
The primary pharmacophoric elements include:
The Carboxamide Moiety: This functional group is a cornerstone of many pharmacologically active agents. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are fundamental for anchoring a ligand within the binding site of a protein or enzyme.
The Bicyclic Ring System: The saturated octahydro-1H-isoindole core provides a rigid, three-dimensional scaffold. Unlike flat, aromatic systems, this saturated structure positions the functional groups in a precise spatial orientation. The stereochemistry of this ring system, arising from its multiple chiral centers, is critical, as different stereoisomers can exhibit significantly different biological activities and selectivities. nih.gov
The Secondary Amine: The nitrogen atom within the isoindole ring is a secondary amine. This group can act as a hydrogen bond donor and is a basic center, which can form ionic interactions with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in a biological target.
Substitution Points: The carbon atoms of the bicyclic system provide multiple points for substitution. Modifying these positions with different chemical groups can probe the topology of the target's binding pocket and fine-tune the molecule's physicochemical properties, such as lipophilicity, which can influence its absorption and distribution. researchgate.net
The table below illustrates, using a related class of isoindole derivatives, how structural modifications can influence biological activity, demonstrating the practical application of SAR principles.
Table 1: Illustrative SAR Data for N-benzylisoindole-1,3-dione Derivatives Against A549 Cancer Cells
| Compound | R-Group (Substitution on Benzyl Ring) | Activity (IC₅₀ in µM) nih.gov | SAR Interpretation |
|---|---|---|---|
| Derivative 1 | 4-nitro | 114.25 | The electron-withdrawing nitro group at the para position results in a specific level of cytotoxic activity. |
| Derivative 2 | 2,4-dichloro | 116.26 | Substitution with two chloro groups at the ortho and para positions yields a comparable, but slightly lower, activity, indicating that both electronic and steric factors are at play. |
This table is for illustrative purposes to demonstrate SAR principles, as specific data for this compound derivatives is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. These models allow researchers to predict the activity of newly designed molecules before they are synthesized, thereby saving significant time and resources. nih.gov
The development of a QSAR model typically involves:
Data Set Compilation: A series of analogues with known biological activities (e.g., IC₅₀ values) is gathered. nih.gov
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
Validation: The model's predictive power is rigorously tested using both internal and external validation techniques. nih.gov
For this compound analogues, a QSAR study would aim to create a model that could guide the design of new derivatives with enhanced potency. While specific QSAR models for this exact scaffold are not prevalent in the literature, the methodology is broadly applicable. The contour maps generated from CoMFA or CoMSIA would highlight regions around the scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic structural and physicochemical properties. |
| Topological | Wiener index, Kier & Hall connectivity indices | Describes the atomic connectivity and branching of the molecule. |
| Geometric | Molecular surface area, Molecular volume | Relates to the 3D shape and size of the molecule. |
| Electronic | Dipole moment, Partial charges | Describes the electron distribution and potential for electrostatic interactions. |
| Hydrophobic | LogP (Partition coefficient) | Quantifies the lipophilicity of the molecule, affecting membrane permeability. |
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional shape, or conformation, of a molecule is paramount to its biological function. For a molecule to be active, it must adopt a conformation that is complementary to the shape of its biological target's binding site. The this compound scaffold is a saturated, non-planar system, meaning its conformation is a critical determinant of its activity.
Conformational analysis of these derivatives involves studying the relative energies of different spatial arrangements and identifying the most stable (lowest energy) conformations. This can be achieved through computational methods like molecular mechanics and molecular dynamics simulations. The rigidity of the bicyclic system limits the number of possible conformations compared to more flexible acyclic molecules, which can be an advantage in drug design as it reduces the entropic penalty upon binding.
Furthermore, the scaffold possesses several stereocenters. Different stereoisomers (enantiomers and diastereomers) will have distinct three-dimensional structures. It is common for one stereoisomer to be significantly more active than others because it fits the chiral environment of the biological target more effectively. nih.gov Correlating the specific conformation and stereochemistry of an analogue with its biological profile is a key step in understanding the precise requirements for molecular recognition at the target site.
Rational Design Principles for Enhanced Potency and Selectivity of this compound Derivatives
Rational design uses the knowledge gained from SAR, QSAR, and conformational studies to intelligently create new molecules with improved properties. The goal is to maximize potency against the intended target while minimizing activity against other targets to improve selectivity and reduce potential side effects.
Key principles for the rational design of new this compound derivatives include:
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be used to predict how different derivatives will bind. This allows designers to add or modify functional groups to exploit specific interactions (e.g., hydrogen bonds, hydrophobic pockets) within the binding site.
Pharmacophore-Guided Design: Based on the identified key pharmacophoric features, new molecules can be designed that maintain the essential arrangement of these features while modifying other parts of the scaffold to improve pharmacokinetic properties.
Conformational Constraint: By introducing elements like double bonds or additional rings, the flexibility of the molecule can be reduced. This can lock the molecule in its "active" conformation, which often leads to a significant increase in potency.
QSAR-Informed Optimization: Once a QSAR model is established, it can be used to screen a virtual library of potential derivatives and prioritize the synthesis of those with the highest predicted activity. nih.gov For example, if a QSAR model indicates that a bulky, hydrophobic group is favored at a certain position, designers can focus on synthesizing analogues with such features.
By integrating these principles, medicinal chemists can move beyond trial-and-error and systematically evolve the this compound scaffold into a highly potent and selective therapeutic agent.
Biological Target Identification and Mechanism of Action Studies of Octahydro 1h Isoindole 1 Carboxamide
Enzymatic Inhibition Profiles and Kinetic Characterization
Derivatives of octahydro-1H-isoindole-1-carboxamide have been investigated for their inhibitory potential against several classes of enzymes, revealing specific structural features that govern their potency and selectivity.
Vanin-1, a pantetheinase, is an enzyme implicated in oxidative stress and inflammation. mdpi.com It catalyzes the hydrolysis of pantetheine (B1680023) into pantothenic acid (vitamin B5) and cysteamine. frontiersin.org The vanin-1-cysteamine pathway is associated with pro-inflammatory and oxidative stress responses under physiological conditions. frontiersin.org The development of vanin-1 inhibitors is a promising strategy for conditions like inflammatory bowel disease.
While direct studies on "this compound" as a vanin-1 inhibitor are not prevalent in the provided results, the broader class of carboxamides, such as thiazole (B1198619) carboxamides, has been explored. nih.gov These derivatives have shown potent, concentration-dependent inhibition of vanin-1 at the protein, cellular, and tissue levels. nih.gov The binding mode of these inhibitors has been confirmed through co-crystal structures, highlighting the potential for structured-based design of new inhibitors. nih.gov
Prolyl Oligopeptidase (POP) Inhibition: Prolyl oligopeptidase (POP) is a cytosolic serine protease that has been identified as a potential therapeutic target. nih.gov While the specific inhibitory activity of this compound on POP is not detailed, the development of inhibitors for this enzyme is an active area of research. nih.gov
Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the renin-angiotensin system, responsible for converting angiotensin I to the vasoconstrictor angiotensin II. biorxiv.orgmdpi.com Inhibition of ACE is a well-established therapeutic approach for hypertension. nih.gov Derivatives of octahydro-1H-indole-2-carboxylic acid, a related heterocyclic structure, have been synthesized as potent ACE inhibitors. nih.gov These compounds, specifically N-substituted tripeptides, exhibit in vitro inhibitory activity at the nanomolar level. nih.gov
Coagulation Factor Xa Inhibition: The specific inhibition of Coagulation Factor Xa by this compound derivatives is not extensively documented in the provided search results. However, this remains a plausible area of investigation given the structural similarities to other enzyme inhibitors.
Protein phosphatases 1 (PP1) and 2A (PP2A) are crucial serine/threonine phosphatases involved in a multitude of cellular regulatory processes. nih.gov The blockade of PP1 and PP2A can lead to significant changes in cellular signaling. nih.gov For instance, inhibition of these phosphatases has been shown to affect synaptic plasticity in the hippocampus. nih.gov While direct inhibition by this compound is not specified, the broader context of phosphatase inhibition highlights the importance of these enzymes as drug targets. nih.gov
HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus. mdpi.comnih.gov It possesses both DNA polymerase and RNase H activities. mdpi.com The development of RT inhibitors is a cornerstone of antiretroviral therapy.
Dihydro-1H-isoindole derivatives have been identified as inhibitors of HIV-1 integrase, another crucial viral enzyme. nih.gov Some of these compounds exhibit biochemical and antiviral activities comparable to established drugs. nih.gov They act as interfacial inhibitors, binding at the integrase-DNA interface. nih.gov While this research focuses on integrase, the exploration of isoindole scaffolds against other HIV targets like RT is a logical extension. The general aim in this field is to synthesize derivatives that can act as suicide inhibitors of HIV-reverse transcriptase. grantome.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of small molecules that bind to an allosteric site on HIV-1 RT, inducing a conformational change that inhibits its function. mdpi.comnih.gov
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, immune response, and inflammation. nih.govresearchgate.net Dysregulated STAT3 signaling is implicated in numerous diseases. nih.govresearchgate.net
Compounds that modulate the STAT3 pathway can have significant therapeutic effects. frontiersin.org For example, some agents have been shown to enhance the chemosensitivity of cancer cells by inhibiting the STAT3 pathway. frontiersin.org The modulation can occur through the inhibition of STAT3 phosphorylation, which is a key step in its activation. frontiersin.org While direct modulation by this compound is not explicitly detailed, the STAT3 pathway represents a potential target for this class of compounds, particularly in the context of cancer and inflammatory diseases.
Receptor Binding and Modulation Studies
The interaction of this compound derivatives with various receptors has also been a subject of investigation, revealing their potential to modulate G protein-coupled receptors (GPCRs) and other receptor systems.
N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, which share a similar structural core, have been identified as a novel class of selective κ-opioid receptor (KOR) ligands. nih.gov A notable feature of these compounds is the absence of a basic nitrogen atom, which distinguishes them from many other KOR ligands. nih.gov Several of these compounds display high affinity for the KOR with no significant binding to other tested neurotransmitter receptors. nih.gov Functional studies have characterized them as full agonists with varying efficacies. nih.gov
However, some derivatives within this class exhibit binding to other GPCRs. For instance, certain compounds show potent binding affinity for the 5HT2B receptor, while others display selectivity for the serotonin (B10506) transporter or the δ-opioid receptor. nih.gov This highlights the potential for scaffold modification to achieve selectivity for different receptor targets.
Interactive Data Table: Enzymatic Inhibition by Isoindole Derivatives
| Compound Class | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| N-substituted L-lysyl-gamma-D-glutamyl)octahydro-1H-indole-2-carboxylic acids | Angiotensin-Converting Enzyme (ACE) | In vitro inhibitory activity at nanomolar level | nih.gov |
| Thiazole carboxamide derivatives | Vanin-1 | Potent inhibition at protein, cell, and tissue levels | nih.gov |
| Dihydro-1H-isoindole derivatives | HIV-1 Integrase | IC50 value of 77 nM against strand transfer (for compound XZ-259) | nih.gov |
Interactive Data Table: Receptor Binding of Isoquinolone Carboxamide Derivatives
| Compound Class | Primary Target Receptor | Other Targets | Functional Activity | Reference |
|---|---|---|---|---|
| N-alkyl-octahydroisoquinolin-1-one-8-carboxamides | κ-Opioid Receptor (KOR) | 5HT2B receptor, Serotonin transporter, δ-opioid receptor (for some derivatives) | Full agonists of varying efficacy | nih.gov |
G-Protein Coupled Receptor (GPCR) Interactions
Derivatives of the isoindole core have been identified as ligands for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in a multitude of physiological processes. nih.govnih.gov These receptors are critical targets in drug discovery. The interaction of isoindole-based compounds with specific GPCRs, such as serotonin and chemokine receptors, underscores the therapeutic potential of this structural class. nih.govnih.gov The nature of these interactions can lead to agonism or antagonism of the receptor, triggering or blocking downstream signaling cascades. nih.govnih.gov For instance, the activation of GPCRs can modulate intracellular second messengers like cAMP and inositol (B14025) phosphates, or trigger protein kinase pathways such as the ERK1/2 pathway. sigmaaldrich.com
Serotonin Receptor (5-HT1A, 5-HT7) Binding
The serotonin system, a crucial neurotransmission network, is implicated in the regulation of various physiological and psychological processes. nih.gov Dysregulation of this system is linked to several psychiatric disorders. nih.gov Synthetic derivatives of the isoindole structure have demonstrated notable affinity and selectivity for certain serotonin receptors.
Specifically, 7-halogen-2-phenyl isoindolone derivatives have been synthesized and evaluated for their binding properties at multiple serotonin receptor subtypes. nih.gov These compounds show a high affinity for the 5-HT2C receptor and significant selectivity over 5-HT2A and 5-HT2B receptors. nih.gov Further studies have explored the binding of such derivatives to other serotonin receptors, including 5-HT1A and 5-HT7. nih.gov
Moreover, compounds with high affinity for the 5-HT1A receptor have been developed as 'biased' agonists. nih.gov These molecules, such as NLX-204, preferentially activate specific downstream signaling pathways, like ERK phosphorylation, over others. nih.gov This biased agonism represents a sophisticated mechanism for achieving targeted therapeutic effects. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Key Finding |
|---|---|---|---|
| 7-halogen-2-phenyl isoindolones | 5-HT2C | High | Demonstrated high affinity and selectivity over 5-HT2A and 5-HT2B receptors. nih.gov |
| NLX-204 (5-HT1A biased agonist) | 5-HT1A | High (pKi = 10) | Potently activates ERK phosphorylation more than other signaling pathways. nih.gov |
Retinol-Binding Protein 4 (RBP4) Antagonism
Retinol-Binding Protein 4 (RBP4) is the specific transport protein responsible for carrying retinol (B82714) (Vitamin A) from the liver to other tissues, including the eye. Antagonism of RBP4 is a therapeutic strategy aimed at reducing the influx of retinol to the retina, thereby decreasing the formation of cytotoxic lipofuscin bisretinoids associated with certain degenerative eye diseases like Stargardt disease and atrophic age-related macular degeneration (AMD).
While not this compound itself, novel antagonists featuring a related bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core have been developed. One such antagonist, BPN-14136, was developed from a starting compound, A1120, and demonstrates potent in vitro binding to RBP4. The mechanism of these antagonists involves competing with retinol for its binding site on RBP4, which in turn disrupts the formation of the essential RBP4-transthyretin (TTR) complex in the serum. This disruption lowers circulating RBP4 levels and reduces retinol delivery to the retina.
| Compound | Mechanism | Key Finding |
|---|---|---|
| BPN-14136 | Non-retinoid RBP4 antagonist | Exhibits excellent in vitro RBP4-binding potency and antagonizes the retinol-dependent RBP4-TTR interaction. |
| A1120 | Non-retinoid RBP4 ligand | Capable of antagonizing the retinol-induced RBP4-TTR interaction. |
| Fenretinide | Synthetic retinoid | Displaces all-trans-retinol from RBP4 by competing for retinol-binding sites. |
Chemokine Receptor (CCR5) Antagonism
There is currently insufficient scientific evidence directly linking the this compound scaffold to antagonism of the Chemokine Receptor (CCR5). While CCR5 is a well-established therapeutic target and a member of the GPCR family, studies on its antagonists have focused on other chemical structures. nih.gov
Elucidation of Cellular Pathways and Molecular Networks Modulated by this compound
The interaction of isoindole-based compounds with their biological targets initiates changes in various cellular pathways and molecular networks.
Serotonin-Mediated Pathways: Biased agonists of the 5-HT1A receptor that are structurally related to the isoindole core have been shown to potently activate the Extracellular signal-regulated kinase (ERK) phosphorylation pathway. nih.gov The 5-HT system is known to be intricately involved in regulating numerous neurotransmission networks that control behavior and physiological functions. nih.gov Modulation of these pathways is a key mechanism for the potential therapeutic effects of these compounds in psychiatric disorders. nih.gov
RBP4-Mediated Retinoid Pathway: Antagonism of RBP4 by compounds with a core structure related to octahydro-1H-isoindole directly impacts the visual cycle. By disrupting the RBP4-TTR complex, these antagonists reduce the transport of retinol into the retinal pigment epithelium (RPE). This action leads to a significant inhibition of lipofuscin bisretinoid accumulation, a primary pathological feature in conditions like Stargardt disease. Studies have shown that this modulation can occur without significantly impairing the normal visual cycle, suggesting a targeted effect on the pathogenic pathway.
Investigation of Compound-Target Interactions (e.g., hydrophobic pockets, allosteric sites)
Understanding how these compounds bind to their targets at a molecular level is crucial for rational drug design.
Interaction with RBP4: Docking analyses of RBP4 antagonists with a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core, which is structurally analogous to the isoindole framework, have provided insights into the binding mechanism. These studies reveal that the bicyclic core of the antagonist fits favorably within the RBP4 binding cavity. Specific interactions, such as hydrogen bonds formed by appendages like a pyrimidine-4-carboxylic acid group, are key to the compound's high binding potency. The molecule orients itself within the hydrophobic pocket of the protein, displacing the natural ligand, retinol.
Interaction with GPCRs: The binding of ligands to GPCRs can occur at the orthosteric site (where the endogenous ligand binds) or at an allosteric site, a distinct location on the receptor. While specific docking studies for this compound at serotonin receptors are not detailed in the provided context, the concept of biased agonism at the 5-HT1A receptor implies a specific conformational change upon binding that preferentially engages certain intracellular signaling partners. nih.gov This suggests a highly specific interaction within the receptor's binding pocket that dictates the downstream cellular response.
In Vitro Pharmacological Investigations of Octahydro 1h Isoindole 1 Carboxamide
In Vitro Anti-Microbial Activity Studies
While direct studies on the anti-microbial properties of the parent compound Octahydro-1H-isoindole-1-carboxamide are not extensively detailed in current literature, research into related indole (B1671886) and carboxamide structures provides insight into potential mechanisms of action.
Investigations into related antimicrobial peptides have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, Indolicidin (B8082527), a peptide rich in tryptophan derived from bovine neutrophils, is active against a broad spectrum of bacteria. nih.gov Similarly, other carboxamide derivatives have shown efficacy against pathogens such as Streptococcus aureus, S. pyogenes, Escherichia coli, and Pseudomonas aeruginosa. mdpi.commdpi.com Studies on sodium hypochlorite, a simple yet potent antimicrobial agent, have confirmed its effectiveness in eliminating a mixture of Candida albicans, P. aeruginosa, Enterococcus faecalis, and S. aureus in in vitro tests. nih.gov
The mechanisms by which antimicrobial agents act are varied and crucial to understanding their efficacy. mdpi.com A primary mechanism involves the inhibition of cell wall synthesis, which compromises the structural integrity of the bacterial cell. mdpi.commcgill.ca Other common modes of action include altering the integrity of the plasma membrane, disrupting cellular energy generation, inhibiting nucleic acid synthesis, and interfering with protein synthesis or key metabolic pathways. mdpi.com
Some antimicrobial peptides, such as indolicidin, function by permeabilizing bacterial membranes without causing cell lysis. nih.gov Further investigation has shown that indolicidin can inhibit DNA synthesis in E. coli cells, leading to filamentation, which appears to be a key part of its antimicrobial effect. nih.gov In other cases, compounds can cause cytoplasm agglutination and the formation of pores in cell wall membranes. mdpi.com For certain carboxamides like niacinamide, the antimicrobial action has been linked to the induction of microbial cell cycle arrest, where cells increase in size in preparation for division but are prevented from completing the process. mdpi.com
In Vitro Anti-Cancer Activity Investigations
Derivatives of the isoindole and carboxamide classes have been the subject of significant research in oncology, demonstrating a range of cytotoxic and mechanistic activities against various cancer cell lines.
A number of studies have synthesized and evaluated isoindole and carboxamide derivatives, revealing potent cytotoxic effects against a panel of human cancer cell lines. nih.govresearchgate.net For example, a series of N-substituted 1H-indole-2-carboxamides were tested against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines using the MTT assay. nih.govresearchgate.net Similarly, various isoindole-1,3-dione derivatives were assessed for their anticancer activity against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines. nih.gov
Other research has focused on octahydroepoxyisoindole analogues of norcantharidin (B1212189), which were screened against a broad panel of eleven cell lines, including those for colon (HT29), breast (MCF-7), ovarian (A2780), and lung (H460) cancer. nih.gov While the direct analogues of norcantharidin showed little activity, subsequent acid/amide-substituted hybrids displayed very high levels of cytotoxicity. nih.gov Specifically, analogues containing a 4-biphenyl moiety were found to be exceptionally potent, with GI50 values in the nanomolar range for some cell lines. nih.gov
The following table summarizes the cytotoxic activities of various isoindole and carboxamide derivatives against different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| N-substituted 1H-indole-2-carboxamide (Cmpd 12) | K-562 (Leukemia) | 0.33 µM | nih.gov |
| N-substituted 1H-indole-2-carboxamide (Cmpd 4) | K-562 (Leukemia) | 0.61 µM | nih.gov |
| N-substituted 1H-indole-2-carboxamide (Cmpd 10) | HCT-116 (Colon) | 1.01 µM | nih.gov |
| Isoindole-1,3-dione derivative (Cmpd 7) | A549 (Lung) | 19.41 µM | nih.gov |
| Norcantharidin-amide Hybrid (Cmpd 13c) | HT29 (Colon) | 15 nM | nih.gov |
| Norcantharidin-amide Hybrid (Cmpd 24) | SMA (Murine Astrocytoma) | 17 nM | nih.gov |
| Norcantharidin-amide Hybrid (Cmpd 13c) | U87 (Glioblastoma) | 2.9 µM | nih.gov |
| Cisplatin | BxPC-3 (Pancreatic) | 5.96 µM | mdpi.com |
| Cisplatin | MIA PaCa-2 (Pancreatic) | 7.36 µM | mdpi.com |
| Cyclohexane-carboxamide (Cmpd 5i) | MCF-7 (Breast) | 3.25 µM | orientjchem.org |
This table is interactive and can be sorted by column.
A key focus of anti-cancer drug discovery is the ability of a compound to induce programmed cell death (apoptosis) and to halt the uncontrolled proliferation of cancer cells by modulating the cell cycle. scienceopen.com Studies on various carboxamide and isoindole-related structures show they can effectively trigger these processes.
For instance, certain Amaryllidaceae-type alkaloids have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov This was confirmed by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL. nih.gov This same compound also caused an accumulation of cells in the G2/M phase of the cell cycle, supported by an increase in the p21 protein, a key cell cycle regulator. nih.gov
Other research on cyclohexane-carboxamide derivatives found that the most potent compound induced apoptosis in the MCF-7 breast cancer cell line and caused cell cycle arrest at the G2/M phase. orientjchem.org Similarly, aqueous extracts of a mushroom-derived polysaccharo-peptide were found to inhibit the proliferation of leukemia cells by inducing apoptosis and disrupting the G1/S and G2/M phases of the cell cycle. nih.gov This was associated with the downregulation of anti-apoptotic proteins like bcl-2 and an increase in apoptogenic proteins such as bax. nih.gov The mechanism of apoptosis can be complex, involving intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as cellular stress responses like endoplasmic reticulum (ER) stress. scienceopen.com
An ideal characteristic of an anti-cancer agent is selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, healthy cells. This reduces potential side effects. Several studies on carboxamide and isoindole derivatives have specifically investigated and quantified this selectivity.
In a study on N-substituted 1H-indole-2-carboxamides, compounds were tested against cancer cell lines and normal human dermal fibroblasts. nih.gov The results showed that the derivatives had notable selectivity for the cancer cells. nih.gov The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, was a key measure. For example, some compounds demonstrated SI values ranging from 3.1 to 99.4 when comparing toxicity in fibroblasts to colon cancer cells. nih.gov One derivative, compound 12, showed an exceptional safety margin against leukemia cells with a selectivity index of 303. nih.gov
Another study on isoindole derivatives concluded that certain compounds could be promising anticancer agents partly due to their reduced cytotoxic effects on healthy cells. nih.gov Research on sulfonyl-α-L-amino acid derivatives also highlighted compounds that were considered highly safe, showing very low cytotoxicity against the normal human fibroblast cell line (BJ1). ekb.eg
The table below presents the selectivity indices for some carboxamide derivatives.
| Compound/Derivative | Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) | Reference |
| Carboxamide 10 | HCT-116 (Colon) | Fibroblasts | 99.4 | nih.gov |
| Carboxamide 12 | K-562 (Leukemia) | Fibroblasts | 303 | nih.gov |
| Carboxamide 14 | K-562 (Leukemia) | Fibroblasts | 164 | nih.gov |
This table is interactive and can be sorted by column.
In Vitro Antiviral Efficacy Assessment
Although direct antiviral studies on this compound are absent, research on other heterocyclic compounds, including those with similar structural motifs, has demonstrated notable antiviral effects. For instance, a series of water-soluble, low-molecular-weight compounds with structural similarities to arbidol (B144133) have been synthesized and evaluated for their antiviral properties. nih.gov
One such compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, has shown a significant inhibitory effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound was able to completely inhibit the replication of the SARS-CoV-2 virus. nih.gov Further analysis revealed a high selectivity index (SI) of 78.6 and an IC₅₀ of 1.06 μg/mL, indicating potent and specific antiviral activity. nih.gov
In a separate line of research, derivatives of the alkaloid lupinine (B175516), specifically (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines, have been investigated for their ability to combat influenza viruses. nih.gov Certain compounds within this series were found to reduce the infectivity of the influenza virus by over 90%, signifying a potent virucidal effect on extracellular virions. nih.gov These findings highlight the potential for compounds with related structural backbones to exhibit significant antiviral efficacy.
Table 1: In Vitro Antiviral Activity of a Related Indole Derivative against SARS-CoV-2
| Compound | Virus | Concentration for Complete Inhibition | IC₅₀ | Selectivity Index (SI) |
|---|
Other In Vitro Biological Activities (e.g., anti-inflammatory, anxiolytic, sedative)
The therapeutic potential of isoindole and isoquinoline (B145761) derivatives extends beyond antiviral applications, with numerous studies reporting on their anti-inflammatory and anxiolytic-like activities in vitro.
Anti-inflammatory Activity:
A series of novel isoquinoline-1-carboxamides demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-treated BV2 microglial cells. nih.gov Three compounds in this series were particularly effective at suppressing the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) without causing significant cytotoxicity. nih.gov One compound, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101), also reversed the LPS-induced suppression of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, derivatives of 1H-isoindole-1,3(2H)-dione have also been noted for their anti-inflammatory effects. nih.gov
Anxiolytic and Sedative-like Activity:
While direct in vitro anxiolytic studies on simple this compound are lacking, research on other compounds with heterocyclic rings has shown promise. For example, 5-methoxyflavone (B191841), a synthetic flavone (B191248) derivative, has been shown to possess anxiolytic-like activity in animal models, which is thought to be mediated through its interaction with GABAergic and serotonergic systems. nih.gov In silico docking studies have supported this, indicating a good binding affinity of 5-methoxyflavone for both GABAA (α2 subunit-containing) and 5HT1A receptors. nih.gov Additionally, an ethanolic extract of Bellis perennis has demonstrated both anxiolytic and antioxidant properties in vitro, suggesting a potential link between these activities. scielo.br
Mechanistic Studies in Preclinical Cell Models
Mechanistic studies have begun to unravel the molecular pathways through which these compounds exert their effects.
In the context of anti-inflammatory action, the isoquinoline-1-carboxamide derivative HSR1101 was found to attenuate the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Its primary mechanism appears to involve the inhibition of the nuclear translocation of NF-κB by preventing the phosphorylation of IκB. nih.gov Furthermore, HSR1101 was shown to inhibit the LPS-induced phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK, suggesting that the anti-inflammatory effects are mediated through the MAPK/NF-κB signaling pathway. nih.gov
Regarding antiviral mechanisms, the antiviral activity of the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole against SARS-CoV-2 was associated with interferon-inducing activity and the suppression of syncytium formation induced by the viral spike protein by 89%. nih.gov For the anti-influenza lupinine derivatives, molecular docking studies suggest that their mechanism involves strong binding to the viral proteins hemagglutinin and neuraminidase, which are crucial for viral entry and release. nih.gov
Table 2: Mechanistic Insights for Related Compounds
| Compound Class | Biological Activity | Proposed Mechanism of Action |
|---|---|---|
| Isoquinoline-1-carboxamides | Anti-inflammatory | Inhibition of MAPKs/NF-κB pathway, reduction of iNOS and COX-2 expression. nih.gov |
| Indole derivatives | Antiviral (SARS-CoV-2) | Interferon induction, suppression of spike protein-induced syncytium formation. nih.gov |
| Lupinine derivatives | Antiviral (Influenza) | Binding to and inhibition of viral hemagglutinin and neuraminidase. nih.gov |
Computational and Molecular Modeling Studies of Octahydro 1h Isoindole 1 Carboxamide
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For derivatives of the octahydro-1H-isoindole scaffold, LBDD can be instrumental in identifying the key structural features required for their biological function. molport.com
The process begins by analyzing a series of active analogs to deduce a pharmacophore, which represents the essential spatial arrangement of features responsible for activity. In the context of isoindole derivatives, studies on related structures like 1H-isoindole-1,3(2H)-dione have been used to design new inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov By modifying the core structure and observing the effects on activity, researchers can build a model that guides the design of novel compounds with enhanced potency and selectivity. For instance, starting with a known inhibitor, new series of isoindoline-1,3-dione derivatives have been developed and evaluated as potential treatments for Alzheimer's disease. nih.gov This methodology allows for the exploration of the chemical space around the Octahydro-1H-isoindole-1-carboxamide core to optimize interactions with a putative target.
Structure-Based Drug Design Approaches
In contrast to LBDD, structure-based drug design (SBDD) is employed when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. This powerful technique allows for the rational design of ligands that can fit precisely into the target's binding site, maximizing affinity and specificity.
For scaffolds related to this compound, SBDD has been successfully applied. For example, the structure-based design of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives led to the identification of selective inhibitors for Discoidin Domain Receptor 1 (DDR1), a target implicated in pulmonary fibrosis. nih.gov Similarly, molecular docking and dynamics simulations, which are central to SBDD, have been used to study the interactions of 1-H-isoindole-1,3(2H)-dione derivatives with the active sites of AChE and BuChE. nih.gov These studies provide a detailed understanding of the binding mode, revealing key hydrogen bonds and hydrophobic interactions that can be leveraged to design more potent inhibitors. This approach would be directly applicable to designing this compound derivatives for a specific, structurally characterized biological target.
Molecular Docking and Dynamics Simulations for Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and its biological target. For instance, in studies of isoindoline-1,3-dione derivatives targeting BuChE, docking simulations revealed negative binding affinities for all tested compounds, with one derivative achieving a binding energy of -11.0 kcal/mol. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-receptor complex over time. nih.gov MD simulations provide insights into the dynamic nature of the interactions and can help refine the binding poses predicted by docking. These simulations have been applied to study the complexes of isoindole derivatives with AChE and BuChE, confirming the stability of the predicted interactions within the enzyme's active site. nih.gov
Table 1: Illustrative Molecular Docking Results for Isoindole Derivatives
| Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Derivative III (benhydrylpiperazine moiety) | BuChE | -11.0 | Not specified nih.gov |
| Other Isoindoline-1,3-dione Derivatives | BuChE | -8.3 to -10.2 | CAS and PAS sites nih.gov |
This table is illustrative, based on data for related isoindole structures to demonstrate typical docking outputs.
Pharmacophore Generation and Virtual Screening
A pharmacophore model is an abstract representation of the molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. nih.gov These models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. nih.gov
Once a pharmacophore model for a series of active isoindole-carboxamides is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov This technique efficiently filters vast libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach has been used successfully to identify new lead compounds for various targets. nih.gov For example, a combination of pharmacophore- and shape-based virtual screening was used to discover novel liver X receptor agonists. nih.gov This method allows for "scaffold hopping," finding new chemical skeletons that possess the desired biological activity, moving beyond the original this compound framework.
In Silico Prediction of Biological Activities and ADME Properties
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process, helping to avoid costly late-stage failures. nih.gov Various computational models can estimate key physicochemical and pharmacokinetic parameters for a molecule like this compound.
Predictions for related indole (B1671886) and isoindole structures suggest that these scaffolds can be optimized for good drug-like properties. nih.goveurekaselect.comresearchgate.net For example, in silico studies of novel indole derivatives have shown high gastrointestinal (GI) absorption and an absence of inhibition for key metabolic enzymes like CYP2D6, suggesting favorable ADME profiles. nih.govjapsonline.com However, some models predict potential issues, such as hepatotoxicity or inhibition of other CYP isoforms (CYP1A2, CYP2C19, CYP2C9), which would require experimental validation. researchgate.netjapsonline.com The "BOILED-Egg" model is one such tool that visually represents predicted GI absorption and blood-brain barrier (BBB) penetration. researchgate.net
Table 2: Predicted ADME Properties for this compound and Analogs
| Property | Predicted Value/Characteristic | Significance | Source |
|---|---|---|---|
| Absorption | |||
| GI Absorption | High | Good potential for oral bioavailability | nih.govresearchgate.net |
| Water Solubility (LogS) | Moderate to Poor | May impact formulation and absorption | nih.govresearchgate.netmdpi.com |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeation | Potential to cross | Relevant for CNS-targeted therapies | researchgate.net |
| Plasma Protein Binding (PPB) | High probability | Can affect the free concentration and efficacy of the drug | japsonline.commdpi.com |
| Metabolism | |||
| CYP2D6 Inhibition | Predicted Non-inhibitor | Lower risk of drug-drug interactions via this pathway | nih.govjapsonline.com |
| CYP1A2, CYP2C19, CYP2C9 Inhibition | Potential Inhibitor | May lead to drug-drug interactions | researchgate.net |
| Toxicity |
This table compiles typical predictions for related indole/isoindole structures to estimate the profile for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. japsonline.com QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (known as molecular descriptors) such as lipophilicity, electronic properties, and steric parameters, a predictive model can be constructed.
For a series of this compound analogs, a QSAR study would involve synthesizing and testing a range of derivatives with systematic structural modifications. The resulting biological data would be correlated with calculated molecular descriptors to generate an equation. This equation can then be used to predict the activity of new, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. The overarching goal is to optimize the structural features of the molecule to achieve maximum desired activity. japsonline.com
Advanced Analytical Methodologies in Octahydro 1h Isoindole 1 Carboxamide Research
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for the separation and purity assessment of Octahydro-1H-isoindole-1-carboxamide compounds.
High-Performance Liquid Chromatography (HPLC) for Diastereoisomer and Enantiomer Resolution
High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving the complex mixtures of stereoisomers that can arise during the synthesis of this compound. The precise separation of diastereomers and enantiomers is critical, as the biological activity of chiral compounds is often specific to a single isomer.
The separation of diastereomers can often be achieved using standard normal-phase (on silica (B1680970) gel) or reversed-phase HPLC. nih.gov For instance, a reversed-phase HPLC method was successfully developed for the separation and quantification of the diastereomers of Octahydro-1H-indole-2-carboxylic acid, a closely related structural analog. longdom.orglongdom.org This method utilized a C18 column and a mobile phase of potassium phosphate (B84403) buffer, demonstrating the technique's efficacy in resolving such isomers. longdom.org
For the more challenging separation of enantiomers, HPLC with a chiral stationary phase (CSP) is the method of choice. nih.govcsfarmacie.cz Polysaccharide-based and macrocyclic antibiotic-based CSPs are widely used and can be operated in various modes (normal phase, reversed-phase, polar organic) to optimize separation. csfarmacie.cz The selection of the mobile phase, often a mixture of solvents like hexane (B92381) with methanol (B129727), ethanol, or acetonitrile, is critical for achieving selectivity. csfarmacie.cz The differential interaction of the enantiomers with the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification. nih.govcsfarmacie.cz
Table 1: HPLC Conditions for Separation of Related Isoindole/Indole (B1671886) Isomers
| Parameter | Description | Source |
| Technique | Reversed-Phase HPLC | longdom.org |
| Analyte | Octahydro-1H-indole-2-carboxylic acid isomers | longdom.org |
| Stationary Phase | C18 column (Inertsil ODS-4, 250 mm × 4.6 mm × 5 µm) | longdom.org |
| Mobile Phase | 10 mM potassium phosphate buffer (pH 3.0) | longdom.org |
| Flow Rate | 1.5 mL/min | longdom.org |
| Detector | Refractive Index Detector | longdom.org |
| Column Temperature | 35°C | longdom.org |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is indispensable for verifying the identity and structure of newly synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. mdpi.com
¹H NMR: This technique provides information about the number and electronic environment of protons. Chemical shifts and coupling constants help to map the proton framework of the molecule.
¹³C NMR: ¹³C NMR spectra reveal the number of non-equivalent carbons and their chemical nature (e.g., carbonyl, aliphatic). nih.gov
2D NMR: Two-dimensional NMR techniques like COSY, HSQC, and HMBC are crucial for establishing the connectivity between atoms. nih.gov For determining the three-dimensional structure, Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space, which is key to assigning the relative stereochemistry of the fused ring system. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would prominently feature characteristic absorption bands corresponding to the N-H and C=O stretching vibrations of the primary amide group, providing quick confirmation of its presence in the synthesized compound. mdpi.com
X-ray Crystallography for Ligand-Target Complex Analysis and Stereochemical Assignment
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing an unambiguous assignment of a molecule's absolute stereochemistry. weizmann.ac.ilscirp.org For derivatives of this compound, obtaining a single crystal allows for the precise determination of the configuration of all chiral centers. weizmann.ac.il
Beyond determining the structure of the molecule itself, X-ray crystallography is invaluable for studying how these compounds interact with their biological targets, such as proteins and enzymes. nih.govresearchgate.net By co-crystallizing a ligand with its target protein, researchers can obtain a detailed, atomic-level picture of the binding site. nih.gov This "ligand-target complex" structure reveals the precise orientation of the ligand and the specific interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for binding. scirp.orgnih.gov This information is critical for structure-based drug design, enabling the rational optimization of compounds to enhance their potency and selectivity. nih.gov
Biophysical Techniques for Binding Affinity and Kinetics
To evaluate the potential of this compound derivatives as therapeutic agents, it is essential to quantify their binding affinity and the kinetics of their interaction with target biomolecules.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a sensitive, label-free optical technique used to monitor binding events in real-time. It allows for the determination of kinetic parameters, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated.
Enzyme Inhibition Assays: For compounds targeting enzymes, biochemical assays are fundamental. These experiments measure the effect of the compound on the rate of the enzyme-catalyzed reaction. The results are typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ value (the inhibition constant), which provide a measure of the inhibitor's potency.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensor technology used extensively in pharmaceutical research to study biomolecular interactions in real-time. nih.govdartmouth.edu It measures changes in the refractive index on the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. dartmouth.edunih.gov The other molecule (the analyte) flows over the surface, and their binding is detected as a change in the SPR signal. dartmouth.edu This technique is invaluable for determining the kinetics (association and dissociation rates) and affinity of interactions between a small molecule like this compound and its protein target. dartmouth.edu
Key Applications in this compound Research:
Kinetic and Affinity Analysis: SPR provides detailed information on the binding kinetics (k_on, k_off) and the equilibrium dissociation constant (K_D), which are crucial parameters for understanding the potency and duration of action of a compound.
Fragment-Based Screening: The sensitivity of SPR makes it suitable for detecting the binding of small molecular fragments, a key strategy in modern drug discovery. nih.gov
Target Validation: Confirming the direct binding of this compound derivatives to a specific protein target. helsinki.fi
Mechanism of Action Studies: Elucidating how the compound interacts with its target, for instance, by competing with a natural ligand.
Table 1: Representative SPR Experimental Parameters
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Sensor Chip | The type of chip surface used for ligand immobilization. Common types include CM5 for amine coupling. dartmouth.edu | CM5, SA (Streptavidin) |
| Immobilization Chemistry | The method used to attach the ligand (e.g., the target protein) to the sensor chip. Amine coupling is a widely used method. dartmouth.edu | Amine coupling, Capture-based |
| Running Buffer | The buffer solution in which the analyte is dissolved and flowed over the sensor surface. Its composition and pH are critical for maintaining protein stability and activity. dartmouth.edu | Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS) with surfactant (e.g., P20) |
| Analyte Concentration | A range of concentrations of the this compound derivative is tested to determine the dose-response relationship. | Nanomolar to micromolar range |
| Flow Rate | The rate at which the analyte solution is passed over the sensor surface. | 5-100 µL/min |
| Regeneration Solution | A solution used to disrupt the ligand-analyte interaction and regenerate the sensor surface for subsequent experiments. dartmouth.edu | Low pH glycine, high salt solutions |
Biolayer Interferometry (BLI)
Biolayer Interferometry (BLI) is another label-free optical technique for monitoring biomolecular interactions in real-time. researchgate.net Similar to SPR, it provides kinetic and affinity data. The technology is based on dipping a biosensor tip into a sample in a microplate well. nih.gov White light is passed through the biosensor, and the reflected light creates an interference pattern. chemrxiv.org When molecules bind to the surface of the biosensor tip, the thickness of the biological layer changes, causing a shift in the interference pattern that is directly proportional to the number of bound molecules. chemrxiv.org
Key Applications in this compound Research:
Screening and Hit Confirmation: BLI's higher throughput compared to traditional SPR makes it suitable for screening campaigns and for confirming hits from primary screens. researchgate.net
Kinetic Characterization: Determining on-rates, off-rates, and affinity constants for a series of this compound analogs to establish structure-activity relationships (SAR). ichorlifesciences.com
Quantitation: Measuring the concentration of a target protein in a sample. researchgate.net
Compatibility with Crude Samples: BLI is less susceptible to changes in the refractive index of the bulk solution, making it compatible with complex samples like cell lysates. researchgate.net
Table 3: Comparison of SPR, HTRF, and BLI
| Feature | Surface Plasmon Resonance (SPR) | Homogeneous Time-Resolved Fluorescence (HTRF) | Biolayer Interferometry (BLI) |
|---|---|---|---|
| Principle | Refractive index change | Time-Resolved FRET | Interference pattern shift. chemrxiv.org |
| Labeling | Label-free | Requires fluorescent labels | Label-free |
| Throughput | Low to medium | High | Medium to high. researchgate.net |
| Sample Consumption | High (continuous flow) | Low | Low (dip-and-read). researchgate.net |
| Kinetic Data | Detailed (k_on, k_off, K_D) | Endpoint or kinetic | Detailed (k_on, k_off, K_D) |
| Primary Application | Detailed kinetic analysis, fragment screening. nih.gov | High-throughput screening. nih.gov | Screening, kinetic characterization, quantitation. researchgate.net |
Enzymatic Assay Development and Validation for this compound
When the target of this compound is an enzyme, specific enzymatic assays are developed to quantify its inhibitory or activating effects. The development process involves selecting an appropriate assay format, optimizing reaction conditions, and validating the assay's performance.
The primary goal is to establish a robust and reproducible method to measure the enzyme's activity in the presence of varying concentrations of the compound. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (K_A).
Key Steps in Enzymatic Assay Development:
Selection of Substrate and Detection Method: A substrate that the enzyme converts into a detectable product is chosen. The product can be detected using various methods, including absorbance, fluorescence, or luminescence.
Optimization of Assay Conditions: This involves determining the optimal pH, temperature, buffer components, and concentrations of the enzyme and substrate to ensure a linear and sensitive response.
Assay Validation: The assay is validated for its accuracy, precision, and robustness. This includes assessing the Z'-factor, a statistical parameter used to evaluate the quality of a high-throughput assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Determination of Kinetic Parameters: Once validated, the assay is used to determine the IC₅₀ or K_A values for this compound and its analogs.
Example of an Enzymatic Assay Data Table:
Table 4: Inhibition of Target Enzyme X by this compound Analogs
| Compound | IC₅₀ (µM) | Method of Detection |
|---|---|---|
| Analog A | 0.5 ± 0.1 | Fluorescence |
| Analog B | 1.2 ± 0.3 | Absorbance |
| Analog C | 0.08 ± 0.02 | HTRF. researchgate.net |
Cell-Based Assay Development and High-Throughput Screening
Developing cell-based assays for HTS involves several key considerations:
Cell Line Selection: Choosing a cell line that endogenously expresses the target of interest or has been engineered to do so.
Assay Principle: The assay can be designed to measure various endpoints, such as:
Reporter Gene Expression: A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the target pathway. nih.gov
Second Messenger Levels: Measuring changes in intracellular messengers like calcium or cAMP. sci-hub.se
Protein Expression or Phosphorylation: Using techniques like in-cell Westerns or HTRF to quantify changes in protein levels or post-translational modifications.
Cell Viability/Proliferation: Assessing the compound's effect on cell growth or death. sci-hub.se
High-Content Screening (HCS): This advanced form of cell-based screening uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a more detailed picture of the compound's effects. nih.govsci-hub.se
Table 5: Common Cell-Based Assay Formats for HTS
| Assay Type | Principle | Measured Endpoint |
|---|---|---|
| Reporter Gene Assay | Transcriptional activation of a reporter gene. nih.gov | Light output (luminescence) or fluorescence |
| Second Messenger Assay | Modulation of intracellular signaling molecules. sci-hub.se | Fluorescence or luminescence changes |
| High-Content Screening | Automated microscopy and image analysis. nih.gov | Changes in cell morphology, protein localization, organelle health |
| Cell Proliferation Assay | Measurement of metabolically active cells | Colorimetric or fluorometric signal |
| Protein-Fragment Complementation Assay | Reconstitution of a reporter protein upon target interaction | Enzymatic activity or fluorescence |
The development and application of these advanced analytical and cell-based assays are fundamental to the progression of this compound research, enabling the detailed characterization of its biological activity and the identification of promising candidates for further development.
Future Research Directions for Octahydro 1h Isoindole 1 Carboxamide
Development of Novel and Efficient Synthetic Pathways
The synthesis of complex heterocyclic compounds like Octahydro-1H-isoindole-1-carboxamide is a cornerstone of medicinal chemistry. Future research will likely focus on the development of more efficient and novel synthetic routes. Current methods for creating related indole (B1671886) and isoindole structures, such as palladium-catalyzed asymmetric allylic substitution and various multi-component reactions, provide a foundation upon which to build. nih.gov
Future synthetic strategies may include:
Asymmetric Catalysis: Developing new chiral catalysts to control the three-dimensional structure of the molecule.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability.
Photoredox Catalysis: Employing light to drive chemical reactions, often under milder conditions than traditional methods.
Exploration of New Biological Targets and Therapeutic Applications
The isoindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov For instance, certain isoindoline-1,3-dione derivatives have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.govresearchgate.net The carboxamide functional group is also a common feature in many bioactive molecules, contributing to their ability to interact with biological targets. nih.gov
A significant future research direction for this compound will be to screen it against a diverse array of biological targets to uncover new therapeutic applications. High-throughput screening (HTS) campaigns can rapidly assess the compound's activity against hundreds or even thousands of targets. Based on the activities of related compounds, promising areas for investigation could include:
Oncology: Evaluating its potential as an anticancer agent, targeting pathways involved in cell proliferation and survival. nih.govnih.gov
Infectious Diseases: Screening for activity against a panel of bacteria and fungi, particularly drug-resistant strains. mdpi.comresearchgate.net
Neurodegenerative Diseases: Investigating its potential to modulate targets involved in diseases like Parkinson's or Huntington's disease. nih.gov
Inflammatory Disorders: Assessing its ability to inhibit key inflammatory mediators.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
To fully comprehend the biological effects of a compound like this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how the compound interacts with a biological system. nih.govresearchgate.netnih.gov
Future research in this area will involve treating cells or model organisms with the compound and then analyzing the changes across these different molecular layers. For example, transcriptomics (e.g., RNA-seq) can reveal which genes are turned on or off in response to the compound, while proteomics can identify changes in protein expression and post-translational modifications. nih.gov This multi-faceted data can then be integrated using bioinformatics tools to:
Identify the compound's primary molecular targets.
Elucidate its mechanism of action.
Discover potential biomarkers to predict treatment response.
Uncover off-target effects that might lead to toxicity.
This systems-level understanding is crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. researchgate.net
Advanced Computational Methods for Predictive Modeling and Optimization
Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery. nih.gov For a compound like this compound, these methods can be applied in several ways to accelerate its development.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how the compound will bind to specific protein targets at the atomic level. nih.gov This can help to prioritize which targets to investigate experimentally and to guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building computational models that correlate the chemical structure of a series of compounds with their biological activity, researchers can predict the activity of new, unsynthesized molecules.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.gov
De Novo Design: Artificial intelligence and deep learning algorithms can be used to design entirely new molecules with desired properties, based on a set of predefined criteria. researchgate.net
The application of these advanced computational methods will enable a more rapid and cost-effective optimization of the this compound scaffold for a desired therapeutic purpose.
Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Research
The journey of a chemical compound from initial discovery to a potential therapeutic is a long and complex process that requires a wide range of expertise. Future progress in the study of this compound will be significantly enhanced through collaborative and interdisciplinary research.
This will involve forging partnerships between:
Synthetic Organic Chemists: To devise and execute efficient syntheses of the compound and its analogs. nih.gov
Medicinal Chemists: To design molecules with improved biological activity and drug-like properties. nih.gov
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the compound's efficacy and mechanism of action.
Computational Scientists: To apply advanced modeling and data analysis techniques. nih.gov
Clinicians: To provide insights into the unmet medical needs and to potentially guide the translation of promising compounds into clinical trials.
By bringing together researchers from these diverse fields, a more comprehensive and synergistic approach to the study of this compound can be achieved, maximizing the potential for a significant scientific breakthrough.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
